4-(Difluoromethoxy)benzoyl chloride

Lipophilicity Drug-likeness Membrane permeability

4-(Difluoromethoxy)benzoyl chloride (CAS 57320-63-5) is a para-substituted benzoyl chloride derivative bearing a difluoromethoxy (-OCF₂H) group. This functional group imparts a unique combination of electronic and lipophilic properties to the molecule, differentiating it from simple halo- or alkoxy-substituted analogs.

Molecular Formula C8H5ClF2O2
Molecular Weight 206.57 g/mol
CAS No. 57320-63-5
Cat. No. B1301627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)benzoyl chloride
CAS57320-63-5
Molecular FormulaC8H5ClF2O2
Molecular Weight206.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)OC(F)F
InChIInChI=1S/C8H5ClF2O2/c9-7(12)5-1-3-6(4-2-5)13-8(10)11/h1-4,8H
InChIKeyBRXHGTQXWFFHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)benzoyl chloride (CAS 57320-63-5): Core Identity and Procurement Considerations


4-(Difluoromethoxy)benzoyl chloride (CAS 57320-63-5) is a para-substituted benzoyl chloride derivative bearing a difluoromethoxy (-OCF₂H) group. This functional group imparts a unique combination of electronic and lipophilic properties to the molecule, differentiating it from simple halo- or alkoxy-substituted analogs. The compound is a colorless to pale yellow liquid, typically supplied at ≥95% purity, with a molecular weight of 206.57 g/mol and a calculated XlogP of 3.4 [1]. It serves primarily as an electrophilic acylating agent and is a key intermediate in the synthesis of pharmaceuticals, most notably roflumilast [2].

Why In-Class Acyl Chlorides Cannot Substitute 4-(Difluoromethoxy)benzoyl chloride (CAS 57320-63-5)


Superficial structural similarity among para-substituted benzoyl chlorides masks critical differences in their physicochemical and electronic profiles, which directly impact reaction outcomes and final product properties. The difluoromethoxy group (-OCF₂H) is not a simple blend of methoxy (-OCH₃) and trifluoromethoxy (-OCF₃); it possesses unique conformational and electronic characteristics [1]. These differences manifest in measurable parameters such as lipophilicity (logP) and electron-withdrawing capacity, which influence reaction kinetics, purification requirements, and the ultimate biological activity of the downstream products. Substituting a cheaper or more readily available analog (e.g., 4-methoxybenzoyl chloride or 4-(trifluoromethoxy)benzoyl chloride) without considering these quantifiable differences can lead to significant changes in yield, purity, and target engagement. The following quantitative evidence demonstrates why direct substitution is not a viable procurement strategy.

Quantitative Differentiation: 4-(Difluoromethoxy)benzoyl chloride (CAS 57320-63-5) vs. Key Analogs


Enhanced Lipophilicity (XlogP) vs. 4-Methoxybenzoyl chloride

The target compound exhibits significantly higher lipophilicity compared to its non-fluorinated analog, 4-methoxybenzoyl chloride. This is a critical differentiator for influencing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream pharmaceutical candidates [1].

Lipophilicity Drug-likeness Membrane permeability

Balanced Lipophilicity vs. 4-(Trifluoromethoxy)benzoyl chloride

While the trifluoromethoxy (-OCF₃) analog is more lipophilic, the difluoromethoxy (-OCF₂H) group offers a more balanced profile. The -OCF₂H group can interconvert between lipophilic and polar conformations, allowing it to adapt to different microenvironments [1]. This property can lead to improved aqueous solubility without sacrificing membrane permeability compared to the more rigidly lipophilic -OCF₃ group [2].

Lipophilicity Metabolic stability Physicochemical optimization

Modulated Electron-Withdrawing Capacity: A Hammett Analysis

The electronic nature of the para-substituent directly influences the reactivity of the acyl chloride. The difluoromethoxy group (-OCF₂H) is a weak electron-withdrawing group (EWG), while methoxy (-OCH₃) is a strong electron-donating group (EDG) and trifluoromethoxy (-OCF₃) is a moderate EWG. This is reflected in their respective Hammett sigma para (σp) constants. The σp value for -OCF₂H is estimated to be positive (EWG) [1], in contrast to the negative value for -OCH₃ [2].

Reactivity Electron-withdrawing group Synthetic efficiency

Validated Utility as a Key Intermediate in a Marketed Drug (Roflumilast)

The ultimate proof of utility lies in its successful application. 4-(Difluoromethoxy)benzoyl chloride (as part of the 3-cyclopropylmethoxy-4-difluoromethoxy-benzoyl chloride structure) is a direct intermediate in the synthesis of Roflumilast (Daxas®), a phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe COPD [1]. The patented synthetic route [2] relies on the specific acyl chloride for a crucial acylation step. Substitution with an analog would generate a different final compound with unknown efficacy and safety profiles, making the target compound the only viable procurement option for this established and commercially significant pathway.

Pharmaceutical intermediate Process validation COPD treatment

High-Value Application Scenarios for 4-(Difluoromethoxy)benzoyl chloride (CAS 57320-63-5)


Synthesis of Fluorinated PDE4 Inhibitors and Anti-Inflammatory Agents

The compound is a critical building block for PDE4 inhibitors, with Roflumilast being the most prominent example. Its unique physicochemical signature (balanced lipophilicity and weak electron-withdrawing nature) makes it an ideal starting material for medicinal chemistry programs aimed at optimizing this therapeutic class. Procurement is essential for any group working on next-generation PDE4 inhibitors for respiratory or inflammatory diseases [1].

Design of CNS-Penetrant Drug Candidates

The enhanced lipophilicity conferred by the difluoromethoxy group (XlogP = 3.4) makes this acyl chloride a preferred reagent for introducing a fragment that can improve blood-brain barrier (BBB) penetration. Researchers targeting neurological or psychiatric disorders can use this building block to increase the likelihood of achieving therapeutically relevant brain concentrations for their novel chemical entities [2].

Optimization of ADME Properties via Bioisosteric Replacement

In lead optimization campaigns, the difluoromethoxyphenyl moiety is frequently used as a bioisostere for methoxyphenyl or other alkoxyphenyl groups. The target compound provides a direct, high-purity source for introducing this bioisostere via amide or ester bond formation. The quantifiable difference in logP (Δ ≈ +1.0 over methoxy) allows medicinal chemists to precisely tune the lipophilicity and metabolic stability of their lead series, making it a strategic procurement choice for structure-activity relationship (SAR) studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)benzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.